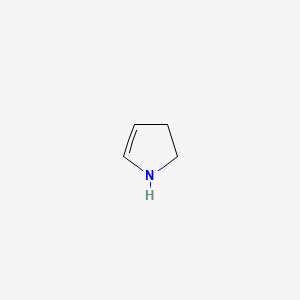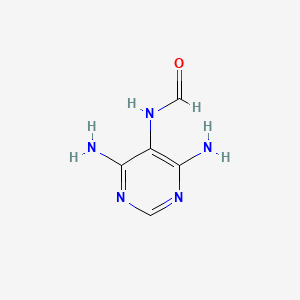
N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N7-bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is a member of fluorenes.
Aplicaciones Científicas De Investigación
1. Applications in Fuel Cell Technology
Sulfonated polyimides, synthesized from monomers like N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide derivatives, have shown promising results in fuel cell applications. These polyimides exhibit good solubility and high proton conductivities, comparable or even superior to that of Nafion 117 under certain conditions, making them suitable for use in fuel cells (Guo et al., 2002). Additionally, sulfonated block copolymers with fluorenyl groups have been synthesized for fuel cell applications, showing high proton conductivity and mechanical properties, indicating potential as alternative membrane materials for fuel cells (Bae et al., 2009).
2. Optoelectronic Device Applications
Anionic fluorene-thiophene alternating copolymers, including derivatives of N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide, demonstrate potential in optoelectronic devices. These copolymers, when dissolved in water using nonionic surfactants, show increased photoluminescence quantum yield and electrical conductivity, making them suitable for sensory or optoelectronic devices (Burrows et al., 2009). Moreover, conjugated zwitterionic polyelectrolytes based on similar structures have been developed as interface modification materials, enhancing the performance of polymer solar cells and light-emitting diodes (Duan et al., 2013).
3. Synthesis and Characterization of Novel Polymers
Various novel polymers derived from N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide or its derivatives have been synthesized and characterized. These polymers exhibit unique properties like high thermal stability, solubility in organic solvents, and potential for use in different applications, such as polymer electrolyte membranes and electrochromic devices (Yamamoto et al., 1993; Sun et al., 2016)(Sun et al., 2016).
4. Photoluminescent and Electrofluorescent Properties
Polyamides containing bis(diphenylamino)-fluorene moieties, derived from derivatives of N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide, have shown highly stable electrochromic and electrofluorescent dual-switching properties. These polymers offer a wide range of applications in optoelectronics due to their reversible electrochromic characteristics and strong fluorescence (Sun et al., 2016).
Propiedades
Nombre del producto |
N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide |
|---|---|
Fórmula molecular |
C29H28N2O4S2 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
2-N,7-N-bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H28N2O4S2/c1-18-5-7-20(3)28(13-18)30-36(32,33)24-9-11-26-22(16-24)15-23-17-25(10-12-27(23)26)37(34,35)31-29-14-19(2)6-8-21(29)4/h5-14,16-17,30-31H,15H2,1-4H3 |
Clave InChI |
ONFKCSBGVQSCGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)
![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)
![2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate](/img/structure/B1223146.png)
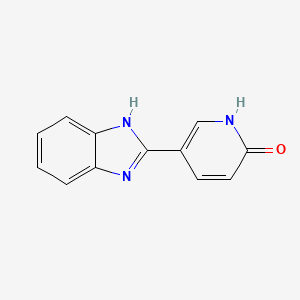
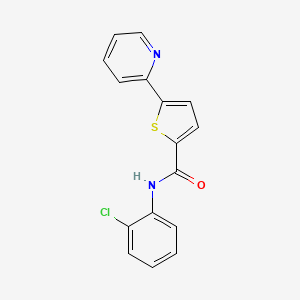
![2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B1223150.png)
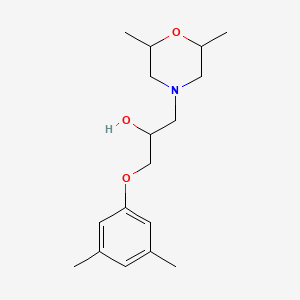
![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)
![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)



